Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)-
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Overview
Description
Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- is a diterpenoid compound with the molecular formula C20H30O3 and a molecular weight of 318.4504. This compound is known for its unique structure, which includes a delta-lactone ring. It is often studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- typically involves multiple steps, starting from simpler diterpenoid precursors. The synthetic route may include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)-.
Chemical Reactions Analysis
Types of Reactions
Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. The compound’s effects are often mediated through its ability to influence gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
Kaurenoic acid: Another diterpenoid with antibacterial and anti-inflammatory properties.
Andrographolide: Known for its anti-inflammatory and immunomodulatory effects.
Uniqueness
Kauran-18-oic acid, 16,20-dihydroxy-, delta-lactone,(4alpha)- is unique due to its specific structural features, such as the delta-lactone ring, which confer distinct biological activities. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,2S,5R,6S,8S,11S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15+,17+,18+,19+,20-/m1/s1 |
InChI Key |
KLMZPLYXGZZBCX-TYOHIEAGSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]3([C@@H]1CC[C@]45[C@@H]3CC[C@H](C4)[C@@](C5)(C)O)COC2=O |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O |
Origin of Product |
United States |
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